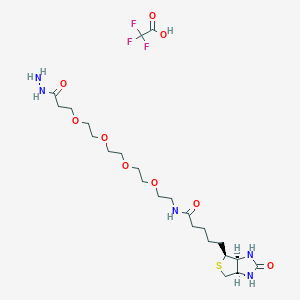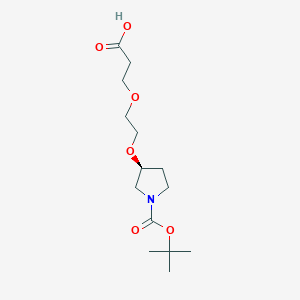
Biotin-PEG4-hydrazide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-hydrazide (TFA) is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. This compound is characterized by its biotinylated structure, which allows it to be used in various biotin-streptavidin applications, including protein labeling and purification .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-hydrazide (TFA) is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG4 spacer and a hydrazide group. The hydrazide group reacts with aldehyde or ketone groups to form a stable hydrazone bond . The synthesis typically involves the following steps:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with PEG4.
- Introduction of the hydrazide group to the PEG4-biotin conjugate.
Industrial Production Methods
Industrial production of Biotin-PEG4-hydrazide (TFA) involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product. The compound is typically stored at room temperature and is stable under these conditions .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-hydrazide (TFA) undergoes several types of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form hydrazones.
Reduction: Hydrazones can be reduced to stable secondary amine bonds using reducing agents like sodium cyanoborohydride.
Substitution: The hydrazide group reacts with aldehyde or ketone groups to form hydrazone bonds.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used to oxidize glycoproteins to generate aldehyde groups.
Reduction: Sodium cyanoborohydride is used to reduce hydrazones to secondary amines.
Major Products Formed
The major products formed from these reactions include hydrazones and secondary amines, which are stable and can be used in various biotinylation applications .
Scientific Research Applications
Biotin-PEG4-hydrazide (TFA) has a wide range of scientific research applications, including:
Mechanism of Action
Biotin-PEG4-hydrazide (TFA) exerts its effects through the formation of stable hydrazone bonds with aldehyde or ketone groups. The hydrazide group reacts spontaneously with these groups, forming a hydrazone bond that is stable and can be further reduced to a secondary amine bond . This mechanism allows for the biotinylation of glycoproteins and other molecules, facilitating their detection and purification .
Comparison with Similar Compounds
Biotin-PEG4-hydrazide (TFA) is unique due to its PEG4 spacer, which provides increased hydrophilicity and reduces steric hindrance in biotin-binding assays . Similar compounds include:
Hydrazide-Biotin: A simpler reagent with a shorter spacer arm.
Hydrazide-LC-Biotin: Contains a long-chain hydrocarbon spacer arm.
Hydrazide-PEG4-Desthiobiotin: A pegylated, carbonyl-reactive labeling reagent with a biotin-like group.
These compounds differ in their spacer arm length and solubility, allowing for specific applications based on the desired properties .
Properties
Molecular Formula |
C23H40F3N5O9S |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H39N5O7S.C2HF3O2/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20;3-2(4,5)1(6)7/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29);(H,6,7)/t16-,17-,20-;/m0./s1 |
InChI Key |
WNVSDNSIKBEFPO-KYCOEFPESA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)



![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)
